molecular formula C12H8Cl2N2O2S B5085072 4-chlorophenyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate

4-chlorophenyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate

Cat. No. B5085072
M. Wt: 315.2 g/mol
InChI Key: SSXKJMHKLGFDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chlorophenyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is considered as a promising candidate for the development of new drugs due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chlorophenyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate is not fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects
4-chlorophenyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate has been found to have various biochemical and physiological effects. Studies have shown that it can inhibit the growth and proliferation of cancer cells by inducing apoptosis. It has also been found to exhibit antimicrobial activity against various bacterial strains. In addition, it has been found to have anti-inflammatory properties and can be used for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-chlorophenyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate in lab experiments is its potent antitumor and antimicrobial activity. It is also relatively easy to synthesize and can be obtained in high purity and good yields. However, one of the major limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the research on 4-chlorophenyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate. One of the major areas of research is its use as a potential drug candidate. Further studies are needed to fully understand its mechanism of action and to optimize its use in the treatment of various types of cancer. In addition, studies are needed to explore its potential applications in other areas, such as the development of new antibiotics and anti-inflammatory agents. Finally, further research is needed to optimize the synthesis method and to explore the potential of this compound for industrial applications.
Conclusion
In conclusion, 4-chlorophenyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate is a promising candidate for the development of new drugs due to its unique chemical properties. It has potent antitumor and antimicrobial activity and can be used for the treatment of various types of cancer and bacterial infections. Further research is needed to fully understand its mechanism of action and to optimize its use in various applications.

Synthesis Methods

The synthesis of 4-chlorophenyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate involves the reaction of 4-chlorobenzylamine with 2-(methylthio)acetic acid to form the intermediate compound, which is then reacted with 5-chloro-2-cyanopyrimidine to obtain the final product. This synthesis method has been optimized and has been reported to yield high purity and good yields of the product.

Scientific Research Applications

4-chlorophenyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate has been extensively studied for its potential applications in various scientific research areas. One of the major areas of research is its use as a potential drug candidate. Studies have shown that this compound has potent antitumor activity and can be used for the treatment of various types of cancer. It has also been found to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(4-chlorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2S/c1-19-12-15-6-9(14)10(16-12)11(17)18-8-4-2-7(13)3-5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXKJMHKLGFDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.